Leelamine

Structure-activity relationship lysosomotropic cholesterol transport inhibition

Leelamine (dehydroabietylamine) is the definitive lysosomotropic tool compound for research on intracellular cholesterol trafficking and multi-pathway cancer inhibition. Its anticancer activity requires the primary amine group--the non-aminated analog abietic acid is inactive (IC₅₀ >100 µM). Leelamine simultaneously inhibits PI3K/Akt, MAPK, and STAT3 pathways and reduces xenograft tumor growth by 60-64% without systemic toxicity. Selectivity of 4.5-5.69-fold over normal cells makes it ideal as a positive control in high-content screening. For PK studies, Nanolipolee-007 overcomes oral bioavailability limitations.

Molecular Formula C20H31N
Molecular Weight 285.5 g/mol
CAS No. 1446-61-3
Cat. No. B024195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeelamine
CAS1446-61-3
Synonyms(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl_x000B_-1-phenanthrenemethanamine);  13-Isopropyl-podocarpa-8,11,13-trien-15-amine; _x000B_(+)-Dehydroabietylamine;  NSC 2955;  Leelamine; 
Molecular FormulaC20H31N
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
InChIInChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1
InChIKeyJVVXZOOGOGPDRZ-SLFFLAALSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Leelamine (CAS 1446-61-3) Procurement Guide: Natural Diterpene for Cancer Lipid Metabolism Research


Leelamine (dehydroabietylamine) is a tricyclic diterpene amine originally isolated from pine bark that exhibits weak affinity for cannabinoid receptors (20% displacement of [³H]-CP55940 at 10 µM) and functions as a lysosomotropic, intracellular cholesterol transport inhibitor [1]. Its anticancer mechanism is defined by lysosomal accumulation, cholesterol trafficking disruption, and consequent shutdown of multiple oncogenic signaling pathways [2]. With an oral bioavailability of 7.6% in mice, leelamine is primarily a research tool whose nanoparticle formulation (Nanolipolee-007) has been developed to overcome delivery limitations [3].

Why In-Class Diterpene Amines Are Not Interchangeable with Leelamine (CAS 1446-61-3)


Substituting leelamine with a structurally similar diterpene such as abietic acid or a generic dehydroabietylamine derivative ignores a critical structure-activity relationship (SAR) fact: the amino group confers a lysosomotropic property that is essential for anticancer activity [1]. Abietic acid, which differs only by the absence of the amine moiety, shows no anticancer activity (IC₅₀ > 100 µmol/L) against melanoma cells, while leelamine and its active amino-bearing derivatives achieve IC₅₀ values in the low micromolar range [1]. Furthermore, commercially available leelamine derivatives such as arachidonic acid leelamide lack any published pharmacological characterization, making their biological activity largely unknown . Therefore, generic substitution risk invalidating experimental results due to complete loss of the cholesterol transport inhibition mechanism that defines leelamine's differentiated activity profile.

Leelamine (CAS 1446-61-3) Quantitative Differentiation Against Structural and Functional Analogs


Leelamine vs. Abietic Acid: Amino Group Requirement for Lysosomotropic Anticancer Activity

In a direct head-to-head comparison, leelamine and its structurally similar analog abietic acid (which lacks the amino group) were tested for their capacity to induce melanoma cell death. Leelamine exhibited an IC₅₀ of ≤2.49 µmol/L across multiple melanoma cell lines, whereas abietic acid showed no anticancer activity at concentrations up to 100 µmol/L, with IC₅₀ > 100 µmol/L [1]. The amino group of leelamine is protonated at physiological pH, enabling lysosomal accumulation (lysosomotropic property), while abietic acid's carboxylic acid group (pKa 4.59) makes it highly charged and unable to permeate lysosomes at pH 4.8 [1]. All active leelamine derivatives retained an amino or similar basic moiety that conferred lysosomotropism; inactive derivatives lacked this feature [1].

Structure-activity relationship lysosomotropic cholesterol transport inhibition

Cancer-Selective Cytotoxicity of Leelamine vs. Normal Cells: Therapeutic Window Quantification

Leelamine demonstrates a quantifiable selectivity for cancer cells over normal cells. In a direct comparison using a panel of melanoma cell lines and normal cells (FOM103, FF2441, HFK), leelamine was 4.5-fold more effective at inhibiting cultured melanoma cell survival than normal cells, with average IC₅₀ values of 2.0 µmol/L for melanoma cells versus 9.3 µmol/L for normal cells [1]. At a concentration of 2.5 µmol/L, leelamine inhibited cellular proliferation by 40–80% in melanoma cells while sparing normal cell viability [1]. This therapeutic window is maintained when leelamine is formulated as Nanolipolee-007, which is 5.69-fold more effective at killing metastatic melanoma cells than normal cells at concentrations below 2.26 µmol/L [2]. In contrast, many conventional chemotherapeutics, such as doxorubicin, lack comparable cancer-selective toxicity profiles at equipotent concentrations [3].

Cancer selectivity therapeutic index melanoma

Multi-Pathway Signaling Inhibition: Leelamine Simultaneously Targets PI3K/Akt, MAPK, and STAT3 in Melanoma

Leelamine differentiates itself from single-target kinase inhibitors (e.g., vemurafenib/Zelboraf targeting V600E-BRAF) by simultaneously inhibiting three key oncogenic signaling cascades: PI3K/Akt, MAPK, and STAT3 pathways, which are constitutively activated in 50–70% of melanomas [1]. In xenografted melanoma models, leelamine inhibited preexisting tumor growth by an average of 60% through coordinated disruption of all three pathways, without affecting animal body weight or blood markers of major organ function [1]. The nanoparticle formulation Nanolipolee-007 achieved 64% tumor growth inhibition [2]. This multi-pathway targeting occurs through a single mechanism: inhibition of intracellular cholesterol transport and receptor-mediated endocytosis, which simultaneously shuts down all three signaling cascades [1][2]. Single-target BRAF inhibitors such as vemurafenib act on only one node of the MAPK pathway and are associated with rapid resistance development [1].

Multi-pathway targeting drug resistance PI3K/Akt MAPK STAT3

Leelamine PDK Inhibition with Dual Cancer and Metabolic Disease Application Potential

Leelamine is an established inhibitor of pyruvate dehydrogenase kinase (PDK) with a reported IC₅₀ of 9.5 µM [1]. This PDK inhibition activity led to a blood glucose-lowering effect in diabetic mice, suggesting metabolic disease application potential beyond oncology [1]. While the PDK inhibitory potency is moderate compared to dedicated PDK inhibitors such as dichloroacetate (DCA; reported PDK1 IC₅₀ ~200 µM) or AZD7545 (PDK2 IC₅₀ ~0.005 µM), leelamine's dual anticancer and metabolic activities represent a polypharmacology profile that is absent in most PDK inhibitors [2]. Furthermore, PDK inhibition by leelamine occurs through a distinct structural class (diterpene amine) compared to other PDK inhibitor chemotypes [2].

Pyruvate dehydrogenase kinase PDK inhibitor glucose metabolism

Leelamine Oral Bioavailability Limitation and Nanoliposome Formulation Necessity

A validated LC-MS/MS method was used to determine leelamine concentrations in mouse plasma and showed that the oral bioavailability of free leelamine was only 7.6% [1]. This poor bioavailability and insolubility in saline necessitates formulation approaches such as Nanolipolee-007, a PEGylated nanoliposomal formulation that stably loads 60% of the compound, achieves intravenous administration, and maintains equivalent melanoma cell killing efficacy to leelamine dissolved in DMSO [2]. In contrast, other diterpene amines such as certain dehydroabietylamine imidazole derivatives have shown improved intrinsic potency without requiring nanoparticle formulation (e.g., L2 IC₅₀ = 0.75 µM against MCF-7 cells) [3]. For in vivo experiments, leelamine's low oral bioavailability must be considered when selecting this compound versus formulated derivatives or alternative scaffolds with more favorable pharmacokinetic properties.

Bioavailability formulation nanoparticle delivery

Optimal Procurement Scenarios for Leelamine (CAS 1446-61-3) Based on Quantitative Evidence


Elucidating Cholesterol Transport-Dependent Cell Death Mechanisms in Cancer

Leelamine is the primary choice for laboratories investigating the intersection of lysosomal cholesterol trafficking and cancer cell death. Its well-characterized mechanism—lysosomal accumulation, NPC1 binding, and inhibition of cholesterol export—provides a defined pharmacological tool distinct from statins or cyclodextrins [1]. The direct inactivity of the non-aminated analog abietic acid (IC₅₀ > 100 µmol/L) confirms that leelamine's amine-dependent lysosomotropic property is mechanistically required [1].

Multi-Pathway Melanoma Drug Discovery and Resistance Studies

Given leelamine's demonstrated ability to simultaneously inhibit PI3K/Akt, MAPK, and STAT3 pathways and reduce xenografted melanoma tumor growth by 60–64% without systemic toxicity, it serves as a key scaffold for developing multi-pathway inhibitors aimed at circumventing single-target resistance [1][2]. For these studies, Nanolipolee-007 provides a clinically viable formulation that overcomes the compound's bioavailability limitations.

Cancer-Selective Compound Screening Using Therapeutic Window Benchmarks

Leelamine's quantified cancer selectivity (4.5- to 5.69-fold over normal cells) makes it an ideal positive control or reference compound in high-content screening campaigns seeking molecules with measurable therapeutic windows [1][2]. Its selectivity metric is documented across multiple melanoma cell lines with distinct mutational backgrounds (BRAF V600E, PTEN-deleted, NRAS mutant), enabling benchmarking in genetically diverse cancer panels [1].

Dual-Target Anticancer and Metabolic Disease Tool Compound Studies

For research programs exploring the link between pyruvate dehydrogenase kinase (PDK) inhibition and cancer metabolism, leelamine provides a unique tool compound that combines PDK inhibition (IC₅₀ = 9.5 µM) with cholesterol transport disruption [1]. Its blood glucose-lowering effect in diabetic mouse models further supports applications in metabolic disease research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leelamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.